Trimeprazin

Übersicht

Beschreibung

Alimemazine, also known as trimeprazine, is a phenothiazine derivative used primarily as an antihistamine. It is commonly provided as a tartrate salt and is known for its antipruritic (anti-itching) properties. Alimemazine also acts as a sedative, hypnotic, and antiemetic, making it useful for preventing motion sickness .

Wissenschaftliche Forschungsanwendungen

Treatment of Allergic Conditions

Trimeprazine is effective in managing allergic reactions by blocking histamine at H1 receptor sites. It alleviates symptoms associated with pruritus and urticaria, making it beneficial for patients suffering from allergies. The drug's antihistaminic action helps reduce the negative effects of histamine binding, providing symptomatic relief in allergic conditions .

Management of Anxiety and Depression

Trimeprazine has been employed in treating neurosis and anxiety disorders. Its sedative properties can aid in alleviating symptoms of anxiety and depression, making it a useful option for patients needing short-term management of these conditions .

Sedation in Pediatric Patients

The compound is frequently used as a premedication agent in children undergoing surgical procedures. Studies have shown that trimeprazine effectively reduces preoperative anxiety and facilitates sedation without significant adverse effects . A controlled trial indicated that trimeprazine tartrate significantly decreased night waking in young children, suggesting its utility as a mild hypnotic for sleep disturbances .

Pharmacokinetics and Dosage

Trimeprazine exhibits considerable variability in pharmacokinetics among individuals, which can influence therapeutic outcomes. Key pharmacokinetic parameters include:

- Half-life : Approximately 6.8 hours following a single oral dose of 3 mg/kg .

- Maximum Concentration (Cmax) : 0.357 μM observed within 1-2 hours post-administration .

- Area Under the Curve (AUC) : 2758 μM × h for the same dosage .

These parameters underscore the need for careful dosing and monitoring to optimize therapeutic efficacy while minimizing potential side effects.

Pediatric Sedation Study

A study assessing the efficacy of trimeprazine tartrate for night waking in children demonstrated that those receiving the medication experienced fewer awakenings and longer sleep duration compared to placebo . This finding supports its application as a short-term solution for sleep issues in pediatric populations.

Diabetes Research

Recent studies have explored trimeprazine's potential role in diabetes management. It has been shown to promote insulin receptor substrate 2 (IRS2) expression in pancreatic islets, enhancing β-cell function and glucose tolerance in diabetic mouse models . This suggests possible future applications of trimeprazine beyond its traditional uses.

Summary Table of Applications

Wirkmechanismus

Target of Action

Trimeprazine, also known as Alimemazine, is a tricyclic antihistamine . Its primary target is the histamine H1 receptor (H1R) . H1R is a G protein-coupled receptor (GPCR) that plays a crucial role in allergic reactions .

Mode of Action

Trimeprazine acts as a partial agonist against the histamine H1 receptor . It competes with free histamine for binding at HA-receptor sites . This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding .

Biochemical Pathways

Trimeprazine is involved in the alimemazine H1-antihistamine action pathway . By binding to the H1R, it inhibits the normal function of histamine, which is a key player in immune responses. This leads to a decrease in allergic reactions and symptoms .

Pharmacokinetics

Trimeprazine is administered orally . It undergoes hepatic metabolism , and its elimination half-life is approximately 4.78 ± 0.59 hours . These properties impact its bioavailability and determine the duration of its action .

Result of Action

The molecular and cellular effects of Trimeprazine’s action are diverse. It acts as an anti-histamine , a sedative , and an anti-emetic (anti-nausea) . Trimeprazine increases the concentration of IRS2 in islets, which is required for it to increase nuclear Pdx1, islet mass, β cell replication and function, and glucose tolerance in mice .

Biochemische Analyse

Biochemical Properties

Trimeprazine acts as a partial agonist against the histamine H1 receptor (H1R) and other G-protein coupled receptors (GPCRs), some of which are expressed on human islets . It promotes CREB phosphorylation and increases the concentration of IRS2 in islets .

Cellular Effects

Trimeprazine has been found to promote pancreatic β cell growth and function in mice . This suggests that it may have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Trimeprazine involves its action as a partial agonist against the histamine H1 receptor and other GPCRs . This leads to the promotion of CREB phosphorylation and an increase in the concentration of IRS2 in islets .

Metabolic Pathways

Trimeprazine is involved in various metabolic pathways due to its interaction with the histamine H1 receptor and other GPCRs

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alimemazine involves the reaction of phenothiazine with 3-dimethylaminopropyl chloride in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In industrial settings, alimemazine tartrate is produced by dissolving sodium sulfite and ascorbic acid in water for injection at 20-25°C. The solution is pre-bubbled with carbon dioxide for 15-25 minutes. Once the ingredients are fully dissolved, alimemazine tartrate is added, and the mixture is agitated for 10-20 minutes before being filtered and sterilized .

Types of Reactions:

Oxidation: Alimemazine can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of alimemazine can yield secondary amines.

Substitution: Alimemazine can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary amines.

Substitution: Alkylated derivatives of alimemazine.

Vergleich Mit ähnlichen Verbindungen

Chlorpromazine: Another phenothiazine derivative used as an antipsychotic and antiemetic.

Trifluoperazine: A phenothiazine antipsychotic with similar structural characteristics.

Promethazine: An antihistamine with sedative and antiemetic properties.

Uniqueness of Alimemazine: Alimemazine is unique in its combination of antihistamine, sedative, and antiemetic properties without being used as an antipsychotic. This makes it particularly useful for treating allergic reactions and motion sickness without the side effects associated with antipsychotic medications .

Biologische Aktivität

Trimeprazine, also known as alimemazine, is a phenothiazine derivative primarily used for its antihistaminic and sedative properties. Its biological activity encompasses various mechanisms and therapeutic applications, particularly in the management of sleep disorders and diabetes. This article explores the compound's biological activity, supported by research findings, data tables, and case studies.

Trimeprazine exerts its effects through several mechanisms:

- Antihistaminic Activity : Trimeprazine acts as an antagonist at H1 histamine receptors, which helps alleviate allergic reactions and associated symptoms such as pruritus and urticaria .

- Sedative Effects : The compound is utilized for its sedative properties, particularly in pediatric populations for managing sleep disturbances .

- Influence on Insulin Signaling : Recent studies indicate that trimeprazine promotes the phosphorylation of cAMP response element-binding protein (CREB) and increases insulin receptor substrate 2 (IRS2) levels in pancreatic islets. This action enhances β-cell function and glucose tolerance, suggesting a potential role in diabetes management .

Insulin Signaling and Diabetes Management

A study conducted on NOD mice demonstrated that trimeprazine significantly increased IRS2 levels, which are crucial for β-cell replication and function. The compound's ability to enhance glucose tolerance was evident after treatment with daily injections over a set period. The results indicated that trimeprazine could normalize glucose tolerance in genetically predisposed diabetic mice .

Table 1: Effects of Trimeprazine on β-Cell Function

| Parameter | Control Group | Trimeprazine Group |

|---|---|---|

| IRS2 Protein Concentration | Baseline | Increased (2-fold) |

| Glucose Tolerance | Impaired | Normalized |

| β-Cell Replication Rate | Low | Significantly Higher |

Sedative Efficacy in Pediatric Patients

Trimeprazine has been evaluated for its effectiveness in managing sleep disturbances among children. A controlled trial showed that children treated with trimeprazine experienced fewer night wakings and increased total sleep time compared to those receiving placebo treatment .

Table 2: Sedation Outcomes in Pediatric Patients

| Outcome Measure | Placebo Group | Trimeprazine Group |

|---|---|---|

| Mean Night Wakings | 3.5 | 1.2 |

| Total Sleep Time (hours) | 6.0 | 8.5 |

Case Study 1: Pediatric Sleep Disorders

A clinical trial involving 48 sedation sessions for children aged 3 to 8 years found that trimeprazine was successful in 54.2% of cases, particularly among younger children with negative pre-operative behavior ratings. This highlights the drug's efficacy in specific pediatric populations .

Case Study 2: Diabetes Management

In a study involving streptozotocin-induced diabetic mice, trimeprazine treatment improved islet function and reduced diabetes progression when combined with anti-CD3 antibodies. This synergistic effect underscores trimeprazine's potential as a therapeutic agent in diabetes management .

Eigenschaften

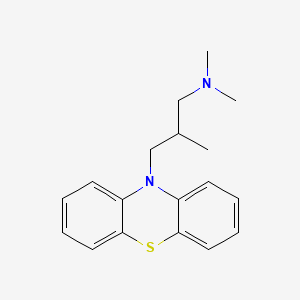

IUPAC Name |

N,N,2-trimethyl-3-phenothiazin-10-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2S/c1-14(12-19(2)3)13-20-15-8-4-6-10-17(15)21-18-11-7-5-9-16(18)20/h4-11,14H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHLYYDVIOPZBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023708 | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

150-175 °C at 3.00E-01 mm Hg, 150-175 °C @ 0.3 MM HG | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

CRYSTALS; SOL IN WATER; SLIGHTLY SOL IN ALCOHOL /TARTRATE/, WHITE TO OFF-WHITE CRYSTALLINE POWDER; FREELY SOL IN CHLOROFORM; VERY SLIGHTLY SOL IN ETHER & BENZENE /TARTRATE/, 8.35e-03 g/L | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Trimeprazine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

CRYSTALS | |

CAS No. |

84-96-8 | |

| Record name | (±)-Trimeprazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimeprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Trimeprazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alimemazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.434 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMEPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H78MJJ52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 °C | |

| Record name | Alimemazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01246 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRIMEPRAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3197 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trimeprazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015376 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.